Product packaging for Harmol sulfate(Cat. No.:CAS No. 27067-62-5)

Harmol sulfate

Cat. No.: B1236951
CAS No.: 27067-62-5
M. Wt: 278.29 g/mol
InChI Key: XOPVDDSGVTVABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harmol sulfate is the major sulfate conjugate of the beta-carboline alkaloid, harmol. It is a crucial compound in pharmacological and pharmacokinetic research, particularly for studying the mechanisms of hepatic excretion and transport of sulfate metabolites . Studies have demonstrated that the biliary excretion of this compound is mediated by transport proteins such as the breast cancer resistance protein (Bcrp) in mice, providing a valuable model for investigating drug disposition and metabolite transport across species . In vivo, inorganic sulfate is rapidly incorporated into this compound in the liver, indicating a swift equilibration with the co-substrate adenosine 3'-phosphate 5'-sulphatophosphate (PAPS) . Furthermore, the parent compound, harmol, from which this compound is derived, has shown significant research potential in various areas. Recent studies indicate that harmol exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1), including acyclovir-resistant strains, suggesting a potential new mechanism of action . Additionally, harmol has been found to promote the degradation of pathological α-synuclein proteins by activating the autophagy-lysosome pathway, showing promise in models of Parkinson's disease . As a hydrophilic metabolite, this compound is essential for probing carrier-mediated transport mechanisms out of the liver and into bile or blood, making it a critical tool for understanding the complex interplay between drug metabolism, transport, and potential toxicities . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O4S B1236951 Harmol sulfate CAS No. 27067-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27067-62-5

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-7-yl) hydrogen sulfate

InChI

InChI=1S/C12H10N2O4S/c1-7-12-10(4-5-13-7)9-3-2-8(6-11(9)14-12)18-19(15,16)17/h2-6,14H,1H3,(H,15,16,17)

InChI Key

XOPVDDSGVTVABP-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O

Other CAS No.

27067-62-5

Synonyms

harmol sulfate

Origin of Product

United States

Ii. Chemical Synthesis and Analog Development of Harmol Sulfate

Methodologies for the Chemical Synthesis of Harmol (B1672944) Sulfate (B86663)

The synthesis of harmol sulfate is conceptually a two-step process, beginning with the formation of its precursor, harmol, followed by the sulfation of the hydroxyl group.

Step 1: Synthesis of Harmol

Harmol is typically synthesized from the naturally occurring β-carboline alkaloid, harmine (B1663883). nih.gov The most common laboratory method involves the demethylation of harmine. nih.gov This reaction is generally achieved by refluxing harmine with hydrobromic acid (HBr) in acetic acid (AcOH) under an inert atmosphere for several hours. nih.govchemicalbook.com This process selectively cleaves the methyl ether at the 7-position of the harmine molecule to yield the corresponding phenol, harmol, in high yield. nih.gov

Step 2: Sulfation of Harmol

The direct chemical synthesis of this compound involves the esterification of the 7-hydroxyl group of harmol with a sulfating agent. A standard and effective method for the sulfation of hydroxyl groups on complex organic molecules is the use of a sulfur trioxide-pyridine complex (SO₃·py). nih.gov In this reaction, harmol would be dissolved in a suitable aprotic solvent, and the sulfur trioxide-pyridine complex would be added. The reaction proceeds to form the sulfate ester, this compound.

In biological systems, the formation of this compound occurs via a different pathway. The sulfation of xenobiotics and endogenous compounds requires the activation of inorganic sulfate into a high-energy sulfate donor, adenosine (B11128) 3'-phosphate 5'-phosphosulfate (PAPS). nih.gov This process is enzymatically controlled and represents the primary route of sulfoconjugation in vivo. nih.gov A severe depletion of glutathione (B108866) (GSH), a precursor for the amino acid cysteine from which inorganic sulfate can be derived, can impair the formation of PAPS and consequently reduce the sulfation of compounds like harmol in the body. nih.gov

Synthetic Step Starting Material Key Reagents Product Reaction Type
1HarmineHydrobromic acid (HBr), Acetic acid (AcOH)HarmolO-Demethylation nih.gov
2HarmolSulfur trioxide-pyridine complex (SO₃·py)This compoundSulfation / Esterification nih.gov

Synthetic Routes for this compound Analogs and Derivatives

The development of analogs and derivatives of this compound involves modifying the core β-carboline structure of its precursor, harmol. These modifications are typically performed prior to the final sulfation step. The strategies focus on substitutions at various positions of the tricyclic ring system to explore structure-activity relationships.

Modification at the 7-Position (Phenolic Group)

The hydroxyl group of harmol is a primary site for modification.

Etherification: Alkylation of the harmol hydroxyl group can be achieved using various alkyl bromides in the presence of a base like cesium carbonate. nih.gov This route generates 7-ether harmine analogs with functionalities such as terminal esters or protected amino groups, which can be further modified. nih.gov For instance, terminal methyl esters can be converted to carboxamides using methanolic ammonia, and t-butyl esters can be hydrolyzed to carboxylic acids with hydrochloric acid. nih.gov

Triflate Formation: The hydroxyl group can be converted to a trifluoromethanesulfonyl group (triflate) by reacting harmol with trifluoromethanesulfonic anhydride. nih.gov This triflate is an excellent leaving group, enabling subsequent palladium-catalyzed reactions, such as nitration, to introduce new functionalities at the 7-position. nih.gov

Modification at the 1-Position

The 1-position of the β-carboline skeleton can be functionalized using cross-coupling reactions.

Suzuki Cross-Coupling: A common strategy involves converting a precursor β-carboline into a triflate at the 1-position. acs.org This triflate can then undergo a Suzuki cross-coupling reaction with a diverse range of aryl boronic acids in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand. acs.org This method allows for the synthesis of a library of 1-aryl-β-carboline derivatives. acs.org

Modification at the 9-Position (Indole Nitrogen)

The nitrogen atom at the 9-position of the indole (B1671886) ring is another key site for derivatization.

N-Alkylation/Arylation: The 9H-indole nitrogen can be substituted with various alkyl or aryl groups. researchgate.net For example, 9-substituted 3-methyl-β-carboline derivatives can be synthesized from 3-methyl-β-carboline and corresponding halohydrocarbons. researchgate.net

Modification at the 3-Position

The 3-position has also been a target for creating derivatives.

Multi-step Synthesis: A synthetic pathway to 3-methyl-β-carboline derivatives starts from indole formaldehyde (B43269) and nitroethane. researchgate.net The key steps include a Henry reaction, reduction, a Pictet-Spengler reaction, and finally an oxidation step to form the aromatic β-carboline ring. researchgate.net

Modification Site Reaction Type Key Reagents/Precursors Resulting Structure
7-PositionEtherificationAlkyl bromides, Cesium carbonate7-Alkoxy-β-carbolines nih.gov
7-PositionTriflation/NitrationTrifluoromethanesulfonic anhydride, Palladium catalyst7-Amino-β-carbolines nih.gov
1-PositionSuzuki Coupling1-Triflate-β-carboline, Aryl boronic acids, Palladium catalyst1-Aryl-β-carbolines acs.org
9-PositionN-Alkylation3-Methyl-β-carboline, Halohydrocarbons9-Substituted-β-carbolines researchgate.net
3-PositionPictet-SpenglerIndole formaldehyde, Nitroethane3-Methyl-β-carbolines researchgate.net

Structural Modification Strategies for this compound

Structural modification of the harmol scaffold is a deliberate strategy aimed at optimizing its chemical and biological properties. These modifications, which would precede the sulfation step, are guided by established medicinal chemistry principles.

Lead Compound Optimization: Natural products like harmol often serve as "lead compounds" in drug discovery. nih.govnih.gov They possess a foundational structure with known biological activity. Synthetic modifications are then introduced to create derivatives with potentially enhanced potency, selectivity, or improved physicochemical properties. nih.gov The β-carboline amides, for example, represent a direction for developing new compounds based on the natural alkaloid structure. nih.gov

Structure-Activity Relationship (SAR) Studies: A primary goal of synthesizing a library of analogs is to investigate structure-activity relationships. By systematically altering different parts of the molecule, researchers can determine which functional groups and structural features are crucial for a desired biological effect. nih.govacs.org For example, studies on 7-substituted harmine analogs revealed that while many modifications were possible, only those with terminal carboxamide and methyl ester groups provided significant inhibition of the DYRK1A kinase. nih.gov Similarly, SAR studies of 1-aryl-β-carbolines pointed to the importance of a 3-indolyl substituent at the 1-position and a 6-methoxy group on the core for high affinity to certain serotonin (B10506) receptors. acs.org

Introduction of Diverse Functional Groups: The introduction of varied functional groups (e.g., ethers, acids, amides, amines) at specific positions is a key strategy. nih.gov This allows for the exploration of different types of chemical interactions—such as hydrogen bonding, ionic interactions, and hydrophobic interactions—with a biological target. The conversion of harmol’s hydroxyl group into a range of alkoxy chains with different terminal functionalities is a clear example of this approach. nih.gov

Sulfation as a Functional Modification: The addition of a sulfate group is itself a significant structural modification. Sulfation dramatically increases the water solubility and anionic character of a molecule at physiological pH. In nature, sulfation is a common metabolic pathway for detoxification and excretion. nih.gov In medicinal chemistry, introducing sulfate groups can be a strategy to alter a compound's pharmacokinetic profile or to mimic endogenous sulfated molecules that interact with specific receptors or enzymes. frontiersin.orgmdpi.com For instance, sulfated polysaccharides are known to interact with various viral particles and cellular receptors, and synthetic sulfated compounds can be designed to mimic these effects. mdpi.com

Iii. Biosynthetic Pathways and Enzymology of Harmol Sulfation

Identification of Enzymatic Systems Catalyzing Harmol (B1672944) Sulfation

The conjugation of a sulfate (B86663) group to harmol is a Phase II metabolic reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.comresearchgate.net These enzymes are critical in the metabolism and detoxification of a vast number of xenobiotics, drugs, and endogenous compounds. oup.comxenotech.com The sulfation reaction increases the water solubility of compounds like harmol, generally decreasing their biological activity and facilitating their excretion. oup.com

The enzymatic systems responsible for harmol sulfation are primarily located in the cytosol of cells, particularly in the liver, which is a major site of drug metabolism. xenotech.comoup.com Studies using isolated rat hepatocytes have demonstrated that these cells actively perform the sulfation of harmol, a process highly dependent on the presence of inorganic sulfate. nih.gov While multiple SULT isoforms exist, those with an affinity for phenolic compounds are the principal catalysts for harmol sulfation. researchgate.net

The SULT superfamily in humans includes several families, with SULT1 and SULT2 being the most important for drug and steroid metabolism. oup.com Research has shown that multiple SULT isoforms are capable of catalyzing the sulfation of small phenolic molecules and alcohols, indicating that several specific enzymes could be involved in harmol metabolism. researchgate.net

Key characteristics of the enzymes involved include:

Substrate Specificity : While some SULTs are highly specific, many involved in xenobiotic metabolism exhibit broad and overlapping substrate specificities. oup.com Human SULT1A1, SULT1E1, and SULT2A1 are known to sulfonate a wide array of phenolic compounds, steroids, and xenobiotics. researchgate.netoup.comnih.gov Specifically, SULT1A1 shows high activity towards various phenols, and SULT2A1 catalyzes the sulfation of numerous hydroxysteroids and phenolic xenobiotics. nih.govgenecards.org Given harmol's phenolic structure, these enzymes are strong candidates for its metabolism.

Kinetics : The sulfation process is generally characterized as a high-affinity, low-capacity pathway. nih.gov In isolated rat hepatocytes, the sulfation of harmol exhibited Michaelis-Menten kinetics with a Km of 239 µM for sulfate and a Vmax of 1.1 µmoles of harmol sulfate formed per minute per 10^6 cells. nih.gov This highlights the enzyme's affinity for the sulfate donor and the maximum rate of the reaction under specific conditions.

The table below summarizes the key human sulfotransferase enzymes potentially involved in harmol metabolism based on their known substrate profiles.

EnzymeCommon SubstratesTissue Distribution (Human)
SULT1A1Phenols, catecholamines, drugs, carcinogensLiver, intestine, kidney, brain, platelets, lungs upgx.euresearchgate.net
SULT1E1Estrogens (e.g., estradiol), estrogenic drugsFetal tissues (liver, lung, kidney), adult liver oup.com
SULT2A1Hydroxysteroids (e.g., DHEA), bile acids, xenobioticsLiver, adrenal gland, intestine oup.comontosight.ai

The enzymatic transfer of a sulfate group by SULTs is critically dependent on a specific co-factor or sulfate donor molecule.

PAPS (3'-phosphoadenosine-5'-phosphosulfate) : The universal and obligatory co-substrate for all sulfotransferase reactions is PAPS. oup.comnih.govresearchgate.net SULTs catalyze the transfer of the sulfonate group (SO3-) from PAPS to the hydroxyl group of an acceptor substrate like harmol, producing the sulfated product (this compound) and 3'-phosphoadenosine-5'-phosphate (PAP). oup.comresearchgate.net The availability of PAPS is a rate-limiting factor for sulfation and is dependent on its own biosynthesis from ATP and inorganic sulfate, a two-step process catalyzed by ATP sulfurylase and APS kinase. nih.govresearchgate.netnih.gov

Sulfotransferase Enzyme Characterization in Harmol Metabolism

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is not directly regulated at the genetic level; rather, it is controlled by the expression and activity of the enzymes and pathways responsible for its synthesis. This includes the genetic regulation of the specific sulfotransferase enzymes that catalyze the reaction and the enzymes that produce the PAPS co-factor.

The expression of SULT genes is controlled by a complex network of transcription factors, including nuclear receptors, which can be activated by various endogenous and xenobiotic compounds. oup.com This regulation allows the body to adapt to chemical exposures.

Regulation of SULT1A1 : The expression of the SULT1A1 gene, a likely candidate for harmol metabolism, is influenced by several factors. It can be regulated by ubiquitous transcription factors like Sp1 and GA binding protein, which are involved in basal expression. aacrjournals.org Members of the Nuclear Factor I (NFI) family of transcription factors (NFI-A, NFI-B, NFI-C) have also been shown to regulate SULT1A1 expression in breast cancer cells. nih.govoup.com Furthermore, SULT1A1 expression levels are associated with gene copy number variations (CNVs), which contribute to interindividual differences in metabolic capacity. oup.comupgx.eu

Regulation of SULT1E1 : The SULT1E1 gene is regulated by several nuclear receptors. Pregnane (B1235032) X receptor (PXR) activation has been shown to repress SULT1E1 expression. medrxiv.org Conversely, transcription of SULT1E1 can be induced by the liver-X-receptor (LXR) and the glucocorticoid receptor. nih.gov The transcription factor Nrf-2, a master regulator of the antioxidant response, is also implicated in its regulation. plos.org

Regulation of SULT2A1 : The transcriptional regulation of SULT2A1 is complex and involves numerous nuclear receptors. Positive regulators in humans include steroidogenic factor 1 (SF1), GATA-6, liver X receptor-α (LXRα), retinoid-related orphan receptor α (RORα), and RORγ. nih.govoup.comontosight.aibioscientifica.com Other nuclear receptors like the pregnane X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR) also play a role. bioscientifica.comontosight.ai

The table below lists some of the key transcription factors and nuclear receptors known to regulate the expression of SULT genes relevant to harmol metabolism.

Regulating FactorTarget SULT Gene(s)Effect on Expression
NFI FamilySULT1A1Positive nih.gov
Sp1 / GABPSULT1A1Positive (basal) aacrjournals.org
PXRSULT1E1, SULT2A1Repression (1E1), Activation (2A1) medrxiv.orgbioscientifica.com
LXRαSULT1E1, SULT2A1Positive nih.govbioscientifica.com
RORα / RORγSULT2A1Positive nih.govoup.com
SF1 / GATA-6SULT2A1Positive ontosight.ai
Nrf-2SULT1E1Implicated in regulation plos.org

Origin and Distribution of Harmol and Related Precursors in Biological Systems

Harmol is not synthesized endogenously in animals but is a naturally occurring compound derived from plants. It belongs to the family of β-carboline alkaloids, specifically known as harmala alkaloids. oup.comresearchgate.net

Biological Sources : The primary sources of harmol and related alkaloids are various plant species. The most well-known source is Syrian Rue (Peganum harmala), where these alkaloids can be found in concentrations of 2-7% or higher in the seeds. oup.comresearchgate.net Other significant sources include the Amazonian vine Banisteriopsis caapi and several species of the passion flower (Passiflora) genus, such as P. incarnata and P. caerulea. researchgate.net Harmala alkaloids have also been detected in tobacco leaves and coffee beans. researchgate.net

Biosynthetic Precursors : Alkaloids are nitrogen-containing organic compounds, and their biosynthesis typically starts from amino acids. plos.org The core structure of β-carboline alkaloids, including harmol, is derived from the amino acid tryptophan . upgx.eu The biosynthesis involves a series of enzymatic reactions that cyclize the tryptophan-derived tryptamine (B22526) with an aldehyde or a pyruvate (B1213749) derivative, followed by further modifications (such as dehydrogenation and hydroxylation) to form the various harmala alkaloids like harmine (B1663883), harmaline, and harmalol (B191368). Harmol itself is the 7-hydroxy derivative of harman. oup.comresearchgate.net

The table below details the primary biological sources and precursors of harmol.

CategoryDetails
Compound Class Harmala Alkaloid (β-carboline) nih.govresearchgate.net
Primary Precursor Tryptophan upgx.euplos.org
Major Plant Sources Peganum harmala (Syrian Rue) seeds oup.comnih.govresearchgate.netBanisteriopsis caapi (Ayahuasca vine) researchgate.netPassiflora incarnata (Passion flower) leaves and stems ontosight.aiPassiflora caerulea nih.gov
Other Sources Tobacco (Nicotiana spp.) leaves, Coffee (Coffea spp.) beans researchgate.net

Iv. Advanced Analytical and Spectroscopic Methodologies for Harmol Sulfate

Chromatographic Techniques for Separation and Quantification of Harmol (B1672944) Sulfate (B86663)

Chromatography is the cornerstone for isolating harmol sulfate from complex mixtures, enabling its accurate quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and determination of harmala alkaloids and their metabolites. researchgate.netnih.govscialert.netresearchgate.net While many methods focus on the parent compound harmol, the chromatographic principles are directly applicable to its sulfated conjugate. scialert.netresearchgate.net The separation is typically achieved using reverse-phase columns, where the polarity differences between the analyte and the stationary phase allow for effective resolution. ekb.egnih.gov

For this compound, liquid chromatography methods have been developed that utilize C18 columns, which are packed with silica (B1680970) particles that have been surface-modified with n-octadecyl groups. nih.gov The mobile phase often consists of a mixture of an aqueous buffer, like formic acid in water, and an organic solvent, such as methanol (B129727) or acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of analytes with varying polarities. nih.gov Detection can be accomplished using a UV detector, as the β-carboline structure of harmol possesses a strong chromophore. researchgate.netthermofisher.com For instance, methods for related harmala alkaloids have utilized detection wavelengths around 330 nm. nih.govscialert.netresearchgate.net

The table below outlines typical parameters used in HPLC methods suitable for the analysis of this compound, derived from established liquid chromatography protocols. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Description Source(s)
Column Aquasil C18 (2.1 × 50 mm, 5 µm particle size) nih.gov
Mobile Phase A 0.05% Formic Acid in Water nih.gov
Mobile Phase B 0.05% Formic Acid in Methanol nih.gov
Flow Rate 0.75 mL/min nih.gov
Elution Mode Gradient nih.gov

| Detection | UV (e.g., ~330 nm) or Mass Spectrometry | nih.govscialert.netresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the definitive quantification of this compound in complex biological samples like plasma, bile, and liver homogenates. nih.govnews-medical.netwikipedia.org This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. mdpi.compnrjournal.com LC-MS/MS offers significant advantages, including high selectivity and the ability to provide structural information, making it the gold standard for bioanalysis. mdpi.comresearchgate.net

In the analysis of this compound, after chromatographic separation on a reverse-phase column, the analyte is ionized, typically using an electrospray ionization (ESI) source. nih.gov For this compound, detection is highly effective in the negative ion mode. nih.gov The analysis is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the parent molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process provides exceptional specificity, minimizing interference from other components in the matrix. For this compound ([M-H]⁻), the precursor ion with a mass-to-charge ratio (m/z) of 277 is fragmented to produce a primary product ion at m/z 197. nih.gov This corresponds to the loss of the sulfate group (SO₃). A similar method has been used in rat samples, detecting the protonated molecule [M+H]⁺ in positive ion mode with a transition of m/z 279 → 199. nih.gov

Table 2: Published LC-MS/MS Parameters for this compound Quantification

Parameter Mouse Samples Rat Samples Source(s)
Instrument Triple Quadrupole MS Triple Quadrupole MS nih.gov
Ionization Mode Negative Ion ESI Positive Ion ESI nih.gov
Column Aquasil C18 (2.1 × 50 mm, 5 µm) Phenomenex Primesphere C18 (2.0 × 30 mm, 5 µm) nih.gov
Mobile Phase A 0.05% Formic Acid 0.05% Formic Acid in 1% Methanol nih.gov
Mobile Phase B 0.05% Formic Acid in Methanol 0.05% Formic Acid in 99% Methanol nih.gov
Flow Rate 0.75 mL/min 0.65 mL/min nih.gov

| MRM Transition (m/z) | 277 → 197 | 279 → 199 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. Methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules, as spectra are unique and highly predictable for individual compounds. wikipedia.org Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined. vedomostincesmp.ru

Mass spectrometry (MS) provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of an ionized molecule and its fragments. researchgate.net This technique is crucial for confirming the molecular weight of this compound and for gaining structural insights through fragmentation analysis. nih.gov

When analyzed by LC-MS in negative ionization mode, this compound yields a deprotonated molecule [M-H]⁻ with an m/z of 277. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion provides a characteristic fragmentation pattern. The most significant fragmentation pathway for sulfated compounds is the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. nih.govnih.gov For this compound, this is observed as a transition from the precursor ion at m/z 277 to a product ion at m/z 197. nih.gov The resulting m/z 197 fragment corresponds to the deprotonated harmol molecule, confirming both the identity of the core structure and the presence of the sulfate conjugate. This characteristic loss is a diagnostic feature used to screen for and identify sulfated metabolites in complex mixtures. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq It is particularly useful for identifying the presence or absence of specific functional groups. uobabylon.edu.iq While a specific IR spectrum for this compound is not detailed in the provided search results, the key characteristic absorptions can be predicted. The spectrum would be dominated by bands corresponding to the β-carboline core. Crucially, the presence of the sulfate group would give rise to strong, characteristic absorption bands for S=O stretching, typically found in the region of 1200-1260 cm⁻¹. researchgate.net The absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) would further confirm the sulfation of the phenolic hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. uobabylon.edu.iq The UV-Vis spectrum of this compound is dictated by the extensive conjugated π-electron system of its β-carboline ring structure. The parent compound, harmol, and other harmala alkaloids are known to absorb strongly in the UV region, with detection wavelengths for HPLC analysis often set around 330 nm. researchgate.netnih.govresearchgate.net The conjugation of the hydroxyl group at the 7-position with a sulfate ester would alter the electronic distribution and likely cause a shift (either a bathochromic/red shift or hypsochromic/blue shift) in the absorption maxima (λmax) compared to harmol. uobabylon.edu.iq UV-Vis spectroscopy is also the basis for quantitative analysis via the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. uobabylon.edu.iq

Mass Spectrometry (MS) for Molecular Fingerprinting

Electrochemical and Immunoanalytical Detection Approaches for this compound

The detection and quantification of this compound, a significant metabolite of harmine (B1663883) and harmol, are crucial for pharmacokinetic and toxicological studies. While chromatographic techniques, particularly when coupled with mass spectrometry, are standard for the analysis of harmol and its conjugates, electrochemical and immunoanalytical methods offer promising alternatives due to their potential for rapid, sensitive, and cost-effective analysis. alwsci.comnih.govfrontiersin.org This section explores the principles and research findings related to these advanced detection methodologies as they apply to this compound and its parent compounds.

Electrochemical Detection Approaches

Electrochemical methods are based on the measurement of electrical signals generated by the oxidation or reduction of an analyte at an electrode surface. frontiersin.org For harmol and related β-carboline alkaloids, their electroactive nature makes them suitable candidates for voltammetric analysis. researchgate.net

Research has demonstrated the efficacy of various electrode materials and voltammetric techniques for the detection of harmol and its precursors. A study on the voltammetric behavior of β-carboline alkaloids, including harmol, at carbon nanotube-modified glassy carbon electrodes (CNT-GCE) showed enhanced electrochemical responses compared to bare electrodes. researchgate.net The use of differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) has been successful in the determination of harmalol (B191368) and harmine in human urine samples. capes.gov.br

Electrochemical studies on a screen-printed carbon electrode have detailed the irreversible oxidation of harmol. researchgate.netresearchgate.net These studies are fundamental to developing sensitive and selective electrochemical sensors. While direct electrochemical detection of this compound has not been extensively reported, the electrochemical properties of the parent compound, harmol, suggest that similar methods could be adapted. The sulfate group may alter the oxidation potential, a factor that would require optimization of the experimental conditions, such as pH and electrode surface modification. researchgate.net

Below is a table summarizing the findings from electrochemical studies on harmol and related β-carboline alkaloids, which could inform the development of methods for this compound.

AnalyteElectrodeTechniqueLinear Range (μM)Detection Limit (μM)Reference
HarmalolGlassy Carbon ElectrodeDPV1–500.6 capes.gov.br
HarmineGlassy Carbon ElectrodeDPV1–750.2 capes.gov.br
HarmalineBoron-Doped Diamond ElectrodeDPV/SWV0.2–104.50.08 (DPV), 0.2 (SWV) researchgate.net
HarmalolCNT-GCEHPLC-AmperometryNot Specified0.028 researchgate.net

Immunoanalytical Detection Approaches

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and an antigen to detect and quantify a target molecule. abyntek.com These techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassays (LFI), are known for their high sensitivity and specificity, making them valuable for detecting drug metabolites in biological fluids. alwsci.com

While no specific immunoassay for the direct detection of this compound has been detailed in the reviewed literature, the principles of immunoassay development suggest its feasibility. The development of such an assay would typically involve:

Hapten-Carrier Conjugation: this compound, being a small molecule (hapten), would be chemically conjugated to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to make it immunogenic.

Antibody Production: The resulting conjugate would be used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the this compound moiety.

Assay Development: These antibodies would then be used to develop a competitive immunoassay format, such as an ELISA. In a typical competitive ELISA, this compound in a sample would compete with a labeled this compound conjugate for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of this compound in the sample.

Immunoassays are widely used for the detection of other drug metabolites and conjugates, and the technology is well-established. iqvia.comnih.gov For instance, they are commonly employed in therapeutic drug monitoring and forensic toxicology. alwsci.commdpi.com The high specificity of antibodies could allow for the differentiation of this compound from its parent compound, harmol, and other metabolites like harmol glucuronide.

The table below outlines the general steps and considerations for developing an immunoassay for this compound, based on established principles.

StepDescriptionKey Considerations
Antigen DesignCovalently linking this compound to a carrier protein.Choice of carrier protein and conjugation chemistry to ensure the presentation of the this compound epitope.
Antibody GenerationImmunizing host animals and screening for specific antibodies.Selection of monoclonal or polyclonal antibodies based on desired specificity and affinity.
Assay Format SelectionChoosing between formats like competitive ELISA or lateral flow immunoassay.The intended application (e.g., high-throughput screening vs. point-of-care testing) will influence the choice.
ValidationAssessing the assay for specificity, sensitivity, precision, and accuracy.Testing for cross-reactivity with harmol, harmine, and other related compounds is critical.

Vi. Computational Chemistry and in Silico Modeling of Harmol Sulfate Interactions

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as harmol (B1672944) sulfate) when bound to a second (a receptor, typically a protein). researchgate.net The process involves sampling a vast number of possible conformations and positions of the ligand within the protein's binding site, followed by scoring these poses to identify the most stable, lowest-energy complex. alraziuni.edu.ye This method is instrumental in structure-based drug design for identifying potential drug targets and understanding binding mechanisms. researchgate.net

While docking studies have been performed on parent harmala alkaloids to investigate their binding to various receptors, no specific molecular docking simulations for harmol sulfate (B86663) have been found in the reviewed literature. Such studies would be valuable for understanding how the addition of a sulfate group alters the binding affinity and specificity of the harmol scaffold to its target proteins, such as transport proteins or enzymes.

Molecular Dynamics Studies of Harmol Sulfate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. konkur.in This technique allows researchers to observe conformational changes, study the stability of ligand-protein complexes, and analyze the role of solvent molecules in molecular interactions. researchgate.netresearchgate.net MD simulations can complement docking studies by refining the predicted binding poses and providing information on the flexibility of both the ligand and the protein. alraziuni.edu.ye

The literature contains MD simulations for other sulfated compounds and for parent alkaloids like harmine (B1663883), but studies specifically focused on this compound are not available. science.govepdf.pub Future MD research on this compound could clarify its behavior in aqueous environments, its stability when bound to biological targets like sulfotransferases, and the specific atomic interactions that stabilize these complexes over time. epdf.pub

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to solve the Schrödinger equation for a given molecule, providing fundamental information about its electronic structure. acs.org These first-principles methods can determine properties like molecular orbital energies, electron distribution, and the nature of chemical bonds, which are crucial for understanding a molecule's reactivity and spectroscopic characteristics. acs.orgnih.gov Techniques such as Density Functional Theory (DFT) are commonly employed for these purposes. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net By developing mathematical models based on molecular descriptors (e.g., physicochemical, electronic, or steric properties), QSAR can predict the activity of new, untested compounds. science.govresearchgate.net

While the term "Structure-Activity Relationship" is mentioned in connection with this compound's transport mechanisms, formal QSAR models for this compound and its analogs are not present in the surveyed literature. QSAR studies have been developed for other classes of compounds that are substrates for sulfotransferases, the enzymes that produce this compound. epdf.pub A future QSAR study on a series of this compound analogs could help identify the key structural features that govern their interaction with specific transporters or enzymes, aiding in the prediction of their pharmacokinetic properties.

Vii. Emerging Research Directions and Future Perspectives for Harmol Sulfate

Development of Novel Research Methodologies for Harmol (B1672944) Sulfate (B86663)

The accurate detection and quantification of harmol sulfate are fundamental to understanding its role in the body. While current methods provide a solid foundation, new analytical techniques are being developed to offer greater sensitivity, specificity, and efficiency.

Historically, the analysis of sulfated metabolites posed challenges due to their polar nature, often requiring chemical removal of the sulfate group before analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov However, recent advancements in liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), have revolutionized the field. nih.govacs.org These methods allow for the direct analysis of this compound in biological samples like bile, perfusate, and liver homogenates. acs.org

Future research will likely focus on refining these LC-MS methods. The development of novel stationary phases for chromatography columns could improve the separation of this compound from other closely related metabolites. frontiersin.orgunipr.it Furthermore, high-resolution mass spectrometry (HRMS) analyzers, such as time-of-flight (TOF) and Orbitrap systems, are becoming more prevalent. nih.gov These instruments provide highly accurate mass measurements, which are invaluable for the confident identification of metabolites like this compound, especially in complex biological matrices. nih.gov

Another promising area is the development of methods for the rapid screening of sulfated compounds. mdpi.com Techniques that can quickly identify new sulfated metabolites in biological samples will be crucial for expanding our knowledge beyond the known metabolic pathways of harmala alkaloids. mdpi.com

Table 1: Comparison of Analytical Methodologies for this compound and Related Compounds

MethodologyDescriptionAdvantages for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) A technique used to separate, identify, and quantify each component in a mixture. Routinely used for the analysis of harmala alkaloids and their metabolites. May require derivatization for some compounds and can have limited sensitivity for low-abundance metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the highly sensitive and selective detection of MS/MS. acs.orgacs.orgEnables direct detection and quantification of this compound in complex biological fluids. acs.orgMatrix effects can sometimes interfere with quantification. acs.org
High-Resolution Mass Spectrometry (HRMS) Provides very accurate mass measurements, facilitating the identification of unknown metabolites. nih.govCrucial for the discovery of novel sulfated metabolites of harmala alkaloids. nih.govHigher instrument cost and more complex data analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separates ions based on their electrophoretic mobility in a capillary. nih.govOffers rapid analysis times for harmala alkaloids. nih.govMay have lower loading capacity compared to HPLC.

Integration of Omics Technologies in this compound Studies

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to understanding the complexities of this compound. nih.govroyalsocietypublishing.orgacs.org While specific omics studies on this compound are still nascent, the application of these technologies to the broader field of harmala alkaloid research provides a clear roadmap for the future.

Metabolomics, the large-scale study of small molecules, is particularly well-suited for investigating this compound. royalsocietypublishing.orgresearchgate.net Untargeted metabolomics approaches can provide a global snapshot of all metabolites present in a biological sample after exposure to harmol, potentially revealing novel sulfated and other conjugated metabolites. nih.govroyalsocietypublishing.org Targeted metabolomics can then be used for the precise quantification of this compound and its precursors. nih.gov The integration of metabolomics with transcriptomics and proteomics can link changes in the metabolome to alterations in gene and protein expression, providing insights into the enzymatic pathways responsible for this compound formation and transport. biotechnologia-journal.orgoup.com

For instance, transcriptomic analysis of liver cells treated with harmol could identify the specific sulfotransferase (SULT) enzymes that are upregulated and are therefore likely responsible for the sulfation of harmol. mdpi.com Proteomic studies could then confirm the increased expression of these SULT proteins. This multi-omics approach will be instrumental in building comprehensive models of harmala alkaloid metabolism. frontiersin.organnualreviews.org

Future research will likely see the application of these integrated omics strategies to study the effects of harmol and its sulfated metabolite on various biological systems, moving beyond simple metabolic profiling to functional omics. nih.gov

Theoretical Advancement in Understanding this compound Biological Roles

A significant frontier in this compound research lies in the theoretical understanding of its biological functions. Historically, sulfation has been viewed primarily as a detoxification pathway that increases the water solubility of xenobiotics, facilitating their excretion. talkingaboutthescience.com While this is an important function, emerging evidence suggests that sulfated metabolites can also possess their own distinct biological activities. nih.govnih.gov

The addition of a sulfate group dramatically alters the physicochemical properties of a molecule, which can, in turn, affect its interaction with biological targets such as receptors and enzymes. frontiersin.org Theoretical models and computational approaches are becoming increasingly important in predicting how sulfation might alter the bioactivity of a compound like harmol. tsu.edu

Future research will likely focus on several key theoretical questions:

Does sulfation inactivate harmol or does it create a new bioactive molecule? While harmol itself has known biological activities, including neuroprotective and antitumor effects, the effects of its sulfated form are largely unknown. nih.govresearchgate.net

How does sulfation affect the transport and distribution of harmol? The increased polarity of this compound suggests it requires specific transporters to cross cell membranes. frontiersin.orgnih.gov Understanding which transporters are involved is crucial for predicting its tissue distribution and potential sites of action.

Could this compound act as a reservoir for the parent compound? It is possible that this compound can be de-sulfated by sulfatase enzymes in certain tissues, releasing the active harmol. This would represent a mechanism for modulating the local concentration and activity of harmol.

Advancements in computational chemistry and molecular modeling will allow researchers to simulate the interaction of this compound with various protein targets, providing testable hypotheses about its potential biological roles. oup.com These theoretical studies, in conjunction with experimental validation, will be essential for a complete understanding of the pharmacology of harmol and its metabolites.

Q & A

Q. What are the primary metabolic pathways of Harmol sulfate in preclinical models, and how do researchers experimentally distinguish between them?

this compound undergoes sulfation and glucuronidation as major metabolic pathways. Researchers use techniques like isolated hepatocyte uptake assays and perfused rat liver preparations to quantify conjugates. For example, thin-layer chromatography (TLC) separates this compound from glucuronides, while fluorimetric assays measure specific radioactivity of metabolites . Co-administration of pathway-specific inhibitors (e.g., sulfation inhibitors like galactosamine) helps isolate contributions from each pathway .

Q. What in vitro and in vivo models are commonly used to study this compound's bioactivity?

  • In vitro : Cultured human glioma cells (U251MG) and hepatic cell lines (HepG2, Hepa 1c1c7) assess autophagy, apoptosis, and cytotoxicity .
  • In vivo : Short-lived invertebrates (e.g., Drosophila melanogaster, Caenorhabditis elegans) evaluate lifespan extension , while rodent models (rats/mice) study pharmacokinetics and tissue distribution . Rodent liver perfusion systems are critical for analyzing first-pass metabolism .

Q. What analytical techniques are recommended for quantifying this compound and its conjugates in biological matrices?

  • Fluorimetric assays measure PAPS (3'-phosphoadenosine-5'-phosphosulfate) activity in liver homogenates .
  • Thin-layer chromatography (TLC) separates this compound from glucuronides in bile/urine .
  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry quantifies metabolites in plasma and tissues .

Q. How do researchers assess the role of autophagy in this compound-induced apoptosis in cancer cells?

Autophagy is probed using inhibitors like 3-methyladenine (3-MA) (blocks autophagosome formation) and chloroquine (inhibits lysosomal degradation). Western blotting tracks LC3B-II/LC3B-I ratios and survivin expression, while Akt/mTOR pathway activity is monitored via phosphorylation status .

Advanced Research Questions

Q. How can researchers address conflicting data on sulfation versus glucuronidation rates in Harmol metabolism across experimental setups?

Discrepancies arise from saturation kinetics (sulfation saturates at lower harmol concentrations, shifting metabolism to glucuronidation) and species-specific transporter expression (e.g., OAT/OATP in rodents vs. humans). To resolve this, physiologically based pharmacokinetic (PBPK) models integrate parameters like sinusoidal membrane transport clearances (CLin, CLef) and partition coefficients (KL/B) . Dose-ranging studies in perfused livers further clarify nonlinear kinetics .

Q. What methodological considerations are critical when developing PBPK models for this compound?

Key parameters include:

  • Liver blood compartment dynamics : Simulating sinusoidal influx/efflux clearances (set at 5× liver blood flow) .
  • Tissue binding data : Assigning unbound fractions from vascular binding studies to avoid model bias .
  • Steady-state infusion rates : Varying infusion rates (5–2000 nmol/min) in whole-body models to validate metabolite excretion rates .

Q. What strategies elucidate the interplay between the Akt/mTOR pathway and this compound's pro-autophagic effects?

  • Pharmacological inhibition : Using Akt/mTOR inhibitors (e.g., LY294002, rapamycin) to block pathway activity and assess autophagy/apoptosis rescue .
  • Time-course experiments : Monitoring TFEB nuclear translocation and α-synuclein degradation in Parkinson’s models to link autophagy activation to neuroprotection .

Q. How do interspecies differences in transport proteins affect extrapolation of this compound pharmacokinetics to humans?

Rodent OAT/OATP transporters exhibit higher harmol glucuronide affinity than human orthologs. To mitigate this, in vitro-in vivo extrapolation (IVIVE) combines hepatocyte uptake data with human transporter expression profiles .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • One-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) compares treatment groups .
  • Nonlinear regression models (e.g., Hill equation) quantify EC50 values for autophagy/apoptosis thresholds .

Q. How can researchers reconcile discrepancies in this compound's efficacy between short-term in vitro and chronic in vivo models?

  • Temporal resolution : In vitro assays (12–24 hr) capture acute autophagy induction, while chronic in vivo studies (weeks) assess cumulative effects on lifespan or neurodegeneration .
  • Metabolite stability assays : Compare this compound’s half-life in cell media vs. plasma to identify bioavailability bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.